molecular formula C20H21N3O4 B2665102 [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 926130-03-2

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2665102
CAS No.: 926130-03-2
M. Wt: 367.405
InChI Key: RXRGDQYZCYUANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification

The compound first emerged in patent literature during the late 2010s as part of broader efforts to develop nitrile-containing antiviral agents. US11541034B2 and WO2021250648A1 specifically describe its synthesis through multi-step organic reactions involving β-enamino ketoester intermediates. Classified as a 1,2-oxazole derivative, it belongs to a family of heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2.

Table 1: Key Classification Parameters

Property Value Source
Molecular Formula C₂₀H₂₂N₃O₄
Molecular Weight 368.41 g/mol
IUPAC Name This compound
Therapeutic Class Antiviral agent (experimental)

The synthetic pathway typically involves:

  • Condensation of β-enamino ketoesters with hydroxylamine hydrochloride
  • Cyclization to form the 1,2-oxazole core
  • Subsequent functionalization with cyanocyclohexylcarbamoyl groups.

Significance in Heterocyclic Chemistry

The 1,2-oxazole moiety confers exceptional stability and hydrogen-bonding capacity, making it valuable for constructing bioactive molecules. Unlike its 1,3-oxazole isomer, the 1,2-oxazole configuration creates distinct electronic environments that influence both synthetic accessibility and biological target interactions. Key structural features include:

  • Aromatic character : The oxazole ring maintains partial aromaticity, enabling π-π stacking with biological targets.
  • Steric effects : The 5-methyl and 3-phenyl substituents create a steric shield around the 4-carboxylate group, potentially modulating metabolic stability.
  • Conformational flexibility : The cyanocyclohexyl group adopts multiple chair conformations, as evidenced by NMR studies of related compounds.

Recent advances in regioselective synthesis, particularly the use of β-enamino ketoester precursors, have enabled precise control over substitution patterns in this class of compounds.

Biological Relevance in Pharmaceutical Research

As a nitrile-containing compound, it demonstrates potential protease inhibition through covalent binding mechanisms. The cyanocyclohexyl group may act as a warhead that interacts with catalytic cysteine residues in viral enzymes, while the oxazole-carboxylate moiety could provide complementary binding interactions.

Key biological attributes :

  • Antiviral activity : Patent data suggests inhibition of viral replication cycles through undefined mechanisms.
  • Metabolic stability : The methyl and phenyl groups may reduce first-pass metabolism compared to simpler oxazole derivatives.
  • Target selectivity : Molecular modeling predicts preferential binding to viral over mammalian proteases due to steric complementarity.

Current Research Landscape and Knowledge Gaps

Despite promising early results, significant challenges remain:

Table 2: Research Challenges and Opportunities

Challenge Potential Solution Current Status
Regioisomeric purity Chiral HPLC separation Partially addressed
Conformational analysis 15N NMR spectroscopy Preliminary data
In vivo efficacy Prodrug formulation studies Not reported

Critical knowledge gaps include:

  • Detailed structure-activity relationships for antiviral potency
  • Metabolic pathways and potential drug-drug interactions
  • Comparative efficacy against resistant viral strains

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-17(18(23-27-14)15-8-4-2-5-9-15)19(25)26-12-16(24)22-20(13-21)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGDQYZCYUANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.

    Carbamoylation: The 1-cyanocyclohexylamine is then reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the corresponding carbamoyl derivative.

    Oxazole Ring Formation: The final step involves the cyclization of the carbamoyl intermediate with a suitable oxazole precursor, such as 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid, under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The 1,2-oxazole-4-carboxylate scaffold is shared with methyl 5-{[(4-chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate (). Key differences include:

  • Substituent at Position 5: The target compound has a methyl group, whereas the analog in features a [(4-chlorophenyl)methyl]amino group.
  • Ester Modification: The target compound’s ester includes a carbamoyl-cyanocyclohexyl group, which may increase lipophilicity compared to the simpler methyl ester in .
Table 1: Substituent and Property Comparison
Compound R5 Position Ester Group Molecular Weight (g/mol) Key Functional Groups
Target Compound Methyl (1-Cyanocyclohexyl)carbamoylmethyl Not provided Cyano, carbamate, phenyl
Methyl 5-{[(4-Cl-benzyl)amino}-3-phenyl... [(4-Cl-benzyl)amino] Methyl Calculated: ~375 Chlorophenyl, amine, phenyl

Electronic and Steric Effects

  • : The compound methyl 2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate (C20H21Cl2N5O6S) includes a triazole ring and sulfonamide group. While structurally distinct, its NMR data (δ 2.18 ppm for CH3, 3.69–3.84 ppm for OCH3 groups ) suggest that methyl and methoxy substituents in the target compound would exhibit similar deshielding effects.
  • : The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how bulky substituents (e.g., trifluoromethyl, sulfanyl) influence conformational rigidity. The target compound’s cyanocyclohexyl group likely imposes comparable steric constraints, affecting binding affinity in hypothetical biological applications.

Crystallographic and Structural Validation

  • SHELX Refinement : The SHELX system (particularly SHELXL) is widely used for small-molecule refinement . If the target compound’s structure were determined crystallographically, SHELXL would optimize positional and thermal parameters, ensuring accuracy in bond lengths and angles.
  • ORTEP-3 Visualization : Programs like ORTEP-3 enable graphical representation of molecular geometry, critical for comparing torsion angles (e.g., C4—N1—N2—C2 in ) across analogs.

Research Findings and Implications

Substituent-Driven Solubility: The target compound’s cyanocyclohexyl group likely reduces aqueous solubility compared to the chlorophenyl-substituted analog in , a property critical for pharmacokinetics.

Conformational Stability : Steric bulk from the cyclohexyl group may restrict rotational freedom, as seen in ’s sulfanyl and trifluoromethyl groups .

Synthetic Challenges: Introducing a cyanocyclohexyl carbamoyl group necessitates careful optimization to avoid steric hindrance during esterification, a common issue in carbamate synthesis.

Biological Activity

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is a relatively novel compound with potential biological activities that warrant detailed examination. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • A 5-methyl group
  • A 3-phenyl group
  • An oxazole ring
  • A carbamoyl moiety linked to a cyanocyclohexyl group

This unique combination of functional groups contributes to its biological properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to exert effects through:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It can bind to various receptors, altering signaling pathways associated with cell proliferation and apoptosis.

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial and anticancer properties, suggesting a similar potential for this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown considerable activity against a range of pathogens.

Anticancer Properties

Compounds containing oxazole structures have been documented to possess anticancer activities. For instance, derivatives have demonstrated inhibition of cancer cell lines through mechanisms such as blocking angiogenesis and inducing apoptosis . The specific IC50 values for related compounds indicate promising therapeutic potential.

CompoundTargetIC50 (µg/mL)
Compound ACancer Cell Line1.05
Compound BNormal Liver Cells10.9

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole-containing compounds has been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, which plays a crucial role in inflammation .

Comparative Analysis with Similar Compounds

When compared to other benzoxazole derivatives, this compound exhibits unique properties due to its specific functional groups. The following table summarizes the comparison:

CompoundStructureBiological Activity
Compound XBenzoxazole derivativeModerate antimicrobial
Compound YPhenyl-substituted oxazoleStrong anticancer
Target CompoundCyanocyclohexyl carbamoyl oxazolePotentially strong antimicrobial and anticancer

Case Studies and Research Findings

Several studies have been conducted on related oxazole compounds that provide insights into the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that similar oxazole compounds inhibited proliferation in human leukemia cell lines with varying IC50 values, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy Research :
    • Research involving analogs of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting that the target compound may exhibit similar effects.
  • Inflammation Inhibition Study :
    • Investigations into the anti-inflammatory properties revealed that certain oxazole derivatives effectively reduced inflammatory markers in vitro, supporting the hypothesis that this compound could possess comparable effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with oxazole core formation. For example, cyclocondensation of β-ketoesters with hydroxylamine derivatives under acidic conditions generates the oxazole ring. Subsequent functionalization with cyanocyclohexylcarbamoyl groups employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for coupling steps), and inert atmospheres to prevent hydrolysis.
  • Validation : Reaction progress is monitored via TLC and NMR spectroscopy (e.g., disappearance of starting material peaks at δ 6.5–7.5 ppm for phenyl groups) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Synchrotron radiation (λ = 0.7–1.0 Å) resolves bond angles and torsional strains in the cyanocyclohexyl and oxazole moieties. Complementary techniques include:

  • NMR : 13C^{13}\text{C} NMR confirms carbamate carbonyl signals at ~155–160 ppm .
  • IR : Stretching vibrations for C≡N (2240–2260 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) validate functional groups .
    • Software : SHELXL refines crystallographic data, while ORTEP-3 generates thermal ellipsoid plots .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology :

  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% TFA .
  • Elemental Analysis : Deviations <0.4% for C, H, N confirm stoichiometric purity .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]+^+ ions (theoretical m/z for C23_{23}H20_{20}N4_4O5_5: 464.1424) .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

  • Methodology : Regioselective substitution at the oxazole C4 position is achieved via steric/electronic control. For example, bulky electrophiles (e.g., tert-butyloxycarbonyl) favor C4 due to reduced steric hindrance. DFT calculations (B3LYP/6-31G*) predict charge distribution, guiding reagent choice .
  • Validation : 15N^{15}\text{N} NMR distinguishes regioisomers; N1 vs. N2 chemical shifts differ by 10–15 ppm .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Docking Studies : AutoDock Vina or Glide docks the compound into protein active sites (e.g., cyclooxygenase-2). Protonation states are adjusted using Epik at pH 7.4 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
    • Validation : Free energy perturbation (FEP) calculates ΔΔG for binding; experimental IC50_{50} values validate predictions .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodology :

  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N2_2 atmosphere) identifies decomposition onset (>200°C).
  • Photolytic Degradation : USP light cabinet (1.2 million lux·hr) with HPLC monitoring quantifies degradants .
    • Kinetics : Arrhenius modeling extrapolates shelf-life (t90_{90}) from accelerated data (40°C/75% RH) .

Q. What crystallographic data validation protocols ensure reliability?

  • Methodology :

  • R-factor Analysis : Rint_{int} <5% indicates high data quality. PLATON checks for missed symmetry or twinning .
  • Hirshfeld Surface : CrystalExplorer maps intermolecular interactions (e.g., H-bonding vs. π-stacking) .

Q. How do structural modifications impact bioactivity in SAR studies?

  • Methodology :

  • Analog Synthesis : Replace cyanocyclohexyl with spirocyclic or fluorinated groups.
  • Assays : ELISA (e.g., COX-2 inhibition) or cell viability (MTT assay) quantifies potency .
    • Data Analysis : Hansch analysis correlates logP/clogP with IC50_{50} (QSAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.